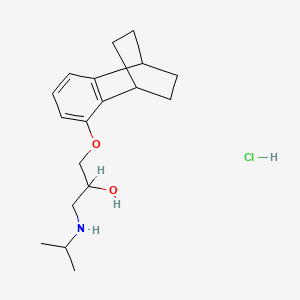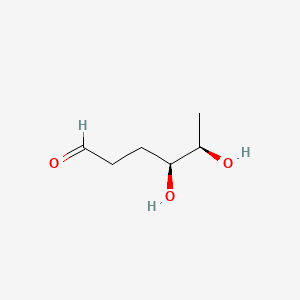
Amicetose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amicetose is a trideoxyhexose.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Agent
Amicetose, a component of the antibacterial and antiviral agent amicetin, plays a key role in its structure and function. The unique α-(1→4)-glycoside bond between amosamine and amicetose in amicetin is a characteristic feature. The study by Chen et al. (2013) revealed the enzymatic processes involved in this bond formation, highlighting the role of amicetose in antibiotic biosynthesis.
Synthesis Methods
Amicetose has been the focus of various synthesis methods. For instance, Noecker et al. (1998) detailed three different methods for synthesizing amicetose, emphasizing its significance in chemical synthesis. Additionally, Lajšić et al. (1992) and Itoh et al. (1985) contributed to the understanding of amicetose synthesis, highlighting its chemical properties and potential applications.
Pharmaceutical Applications
In pharmaceutical research, amicetose has been a component in the study of new drugs. Fu et al. (2018) demonstrated its role in the synthesis of nucleoside antibiotics, illustrating its importance in drug development.
Biochemical Studies
Amicetose has also been studied in the context of its biochemical properties. Wang et al. (2011) explored the role of amicetose in the synthesis of anticancer analogues, showing its potential in medical applications.
Polysome Metabolism
Lastly, amicetose's role in polysome metabolism has been investigated, as demonstrated by Ennis (1972). This research underscores its biological significance and potential for further applications in molecular biology.
Eigenschaften
CAS-Nummer |
27518-97-4 |
|---|---|
Produktname |
Amicetose |
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(4S,5R)-4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
XXIHHRIZGBRENI-RITPCOANSA-N |
Isomerische SMILES |
C[C@H]([C@H](CCC=O)O)O |
SMILES |
CC(C(CCC=O)O)O |
Kanonische SMILES |
CC(C(CCC=O)O)O |
Andere CAS-Nummern |
27518-97-4 |
Synonyme |
amicetose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



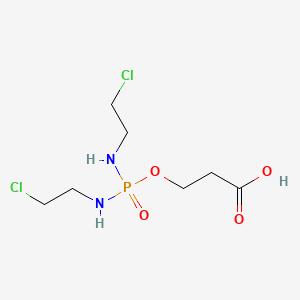
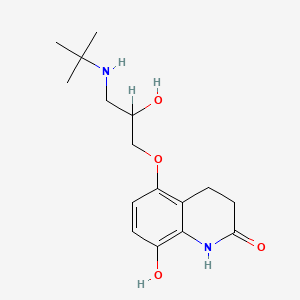
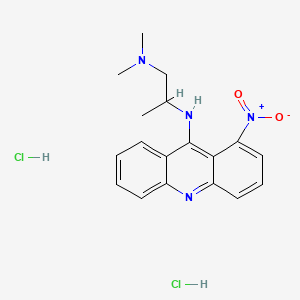
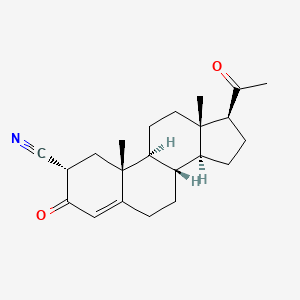

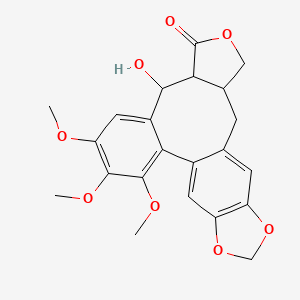
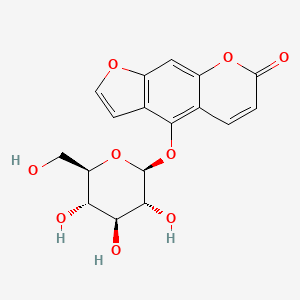
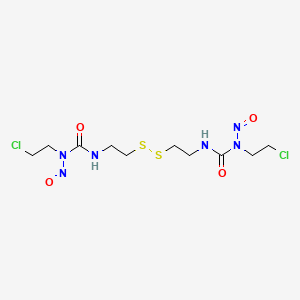

![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)


